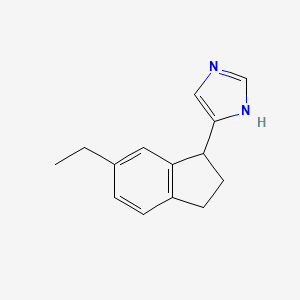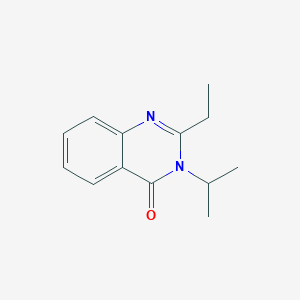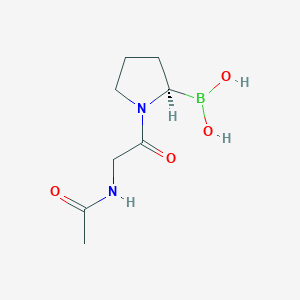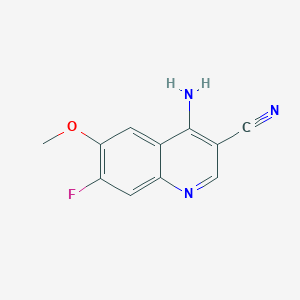
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is an organic compound that features a unique structure combining an indene moiety with an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the indene ring.
Imidazole Ring Formation: The indene derivative is then reacted with an imidazole precursor under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in research to understand its effects on various biological systems and pathways.
作用机制
The mechanism of action of 4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(6-Methyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole: This compound has a similar structure but with a methyl group instead of an ethyl group.
2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)acetaldehyde: Another related compound with a different functional group.
Uniqueness
4-(6-Ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole is unique due to its specific combination of an indene moiety with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
5-(6-ethyl-2,3-dihydro-1H-inden-1-yl)-1H-imidazole |
InChI |
InChI=1S/C14H16N2/c1-2-10-3-4-11-5-6-12(13(11)7-10)14-8-15-9-16-14/h3-4,7-9,12H,2,5-6H2,1H3,(H,15,16) |
InChI 键 |
UYFSGRCQFNXVIE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(CCC2C3=CN=CN3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)





![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)





